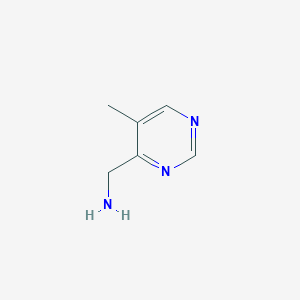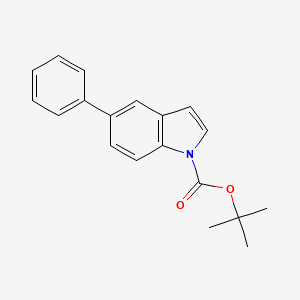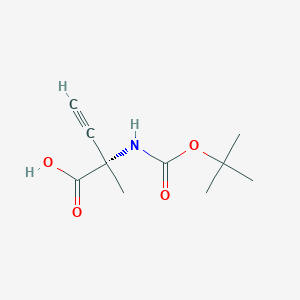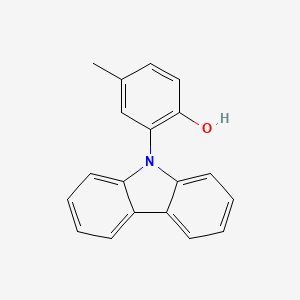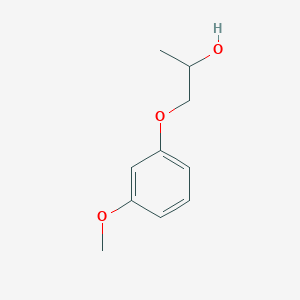
1-(3-Methoxyphenoxy)propan-2-ol
Vue d'ensemble
Description
1-(3-Methoxyphenoxy)propan-2-ol, also known as 1-methoxy-2-propyl phenol, is a phenolic compound that is used in various scientific research applications. It is a versatile and widely used compound due to its unique properties, including its stability, low toxicity, and low volatility. 1-(3-Methoxyphenoxy)propan-2-ol has been studied for its potential applications in a variety of fields, from biochemistry and physiology to organic synthesis and drug development.
Applications De Recherche Scientifique
Pharmacology
1-(3-Methoxyphenoxy)propan-2-ol is related to a compound known as 1,3-Bis(2-methoxyphenoxy)-2-propanol, which is used as a pharmaceutical impurity standard . This compound is used in the quality control and development of pharmaceuticals .
Method of Application
The compound is typically used in laboratory settings, where it is applied in the testing and development of new pharmaceuticals .
Results or Outcomes
Cardiovascular Research
A compound similar to 1-(3-Methoxyphenoxy)propan-2-ol, known as (2R,S)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, has been studied for its cardiovascular activity .
Method of Application
This compound was synthesized and tested for its electrographic, antiarrhythmic, hypotensive, and adrenolytic activities .
Results or Outcomes
The compound showed α1- and β1-adrenolytic, antiarrhythmic, and hypotensive activities similar to carvedilol, a drug used in the treatment of cardiovascular diseases . It also prolonged P–Q, Q–T intervals, and QRS complex .
Antioxidant and Antispasmodic Potential
1-(3’,4’-Dihydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)-propan-2-ol, a compound related to 1-(3-Methoxyphenoxy)propan-2-ol, has been isolated from grape seed extract and evaluated for its antioxidant and antispasmodic potential .
Method of Application
The compound was isolated from grape seed extract and tested for its potential antioxidant and antispasmodic activities .
Results or Outcomes
The specific results or outcomes of this research were not provided in the search results .
Pharmaceutical Impurity Standard
1,3-Bis(2-methoxyphenoxy)-2-propanol, a compound related to 1-(3-Methoxyphenoxy)propan-2-ol, is used as a pharmaceutical impurity standard . This compound is used in the quality control and development of pharmaceuticals .
Method of Application
The compound is typically used in laboratory settings, where it is applied in the testing and development of new pharmaceuticals .
Results or Outcomes
Respiratory Drugs
1,3-Bis(2-methoxyphenoxy)propan-2-ol is also used in the development of respiratory drugs .
Method of Application
This compound is used in the synthesis of respiratory drugs .
Results or Outcomes
The specific results or outcomes of this research were not provided in the search results .
Bactericidal Activity
Propan-2-ol, a compound related to 1-(3-Methoxyphenoxy)propan-2-ol, has been studied for its bactericidal activity .
Method of Application
Propan-2-ol, even at 70%, has often poor bactericidal activity against bacterial cells grown in biofilms .
Results or Outcomes
The specific results or outcomes of this research were not provided in the search results .
Pharmaceutical Impurity Standard
1,3-Bis(2-methoxyphenoxy)-2-propanol, a compound related to 1-(3-Methoxyphenoxy)propan-2-ol, is used as a pharmaceutical impurity standard . This compound is used in the quality control and development of pharmaceuticals .
Method of Application
The compound is typically used in laboratory settings, where it is applied in the testing and development of new pharmaceuticals .
Results or Outcomes
Respiratory Drugs
1,3-Bis(2-methoxyphenoxy)propan-2-ol is also used in the development of respiratory drugs .
Method of Application
This compound is used in the synthesis of respiratory drugs .
Results or Outcomes
The specific results or outcomes of this research were not provided in the search results .
Bactericidal Activity
Propan-2-ol, a compound related to 1-(3-Methoxyphenoxy)propan-2-ol, has been studied for its bactericidal activity .
Method of Application
Propan-2-ol, even at 70%, has often poor bactericidal activity against bacterial cells grown in biofilms .
Results or Outcomes
The specific results or outcomes of this research were not provided in the search results .
Propriétés
IUPAC Name |
1-(3-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOGSANXPRRCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621882 | |
| Record name | 1-(3-Methoxyphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenoxy)propan-2-ol | |
CAS RN |
382141-68-6 | |
| Record name | 1-(3-Methoxyphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



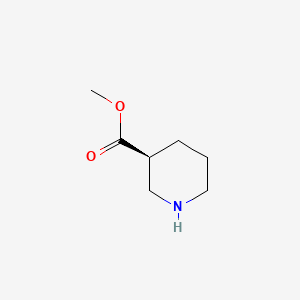
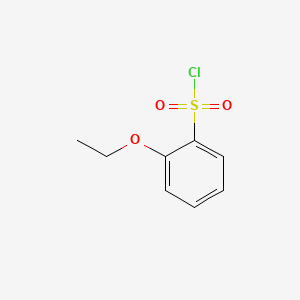
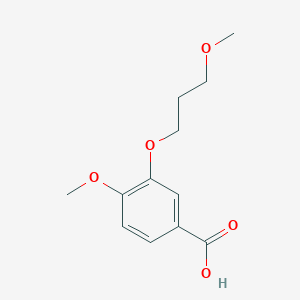
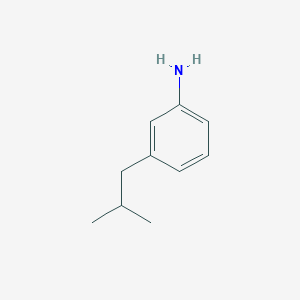
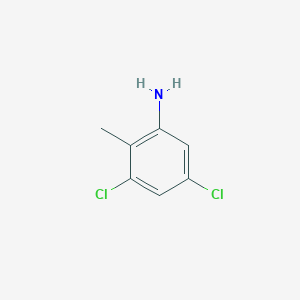
![6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1602857.png)
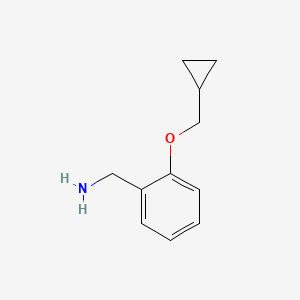
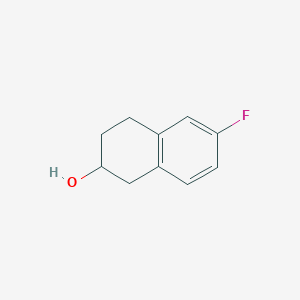
![[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol](/img/structure/B1602865.png)

